![molecular formula C15H28N2O2 B2880814 Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1784017-39-5](/img/structure/B2880814.png)

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C15H28N2O2 . It is also known by other names such as tert-butyl 11-amino-3-azaspiro[5.5]undecane-3-carboxylate and 3-Boc-7-amino-3-azaspiro[5.5]undecane .

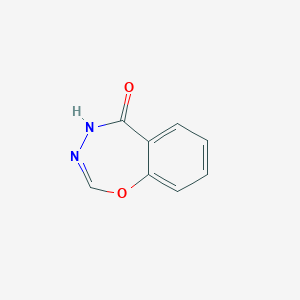

Molecular Structure Analysis

The molecular weight of Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate is 268.39 g/mol . The InChI code is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)7-5-4-6-12(15)16/h12H,4-11,16H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CCC2(CCCCC2N)CC1 .Physical And Chemical Properties Analysis

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate has a molecular weight of 268.39 g/mol . It has a XLogP3-AA of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds . The topological polar surface area is 55.6 Ų . The compound has a complexity of 328 .Wissenschaftliche Forschungsanwendungen

Protecting Group in Amino Acid Synthesis

Tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) has been developed as a new reagent for the preparation of N-Boc-amino acids. This compound reacts with amino acids and their esters at room temperature in the presence of a base, producing N-Boc-amino acids and their esters in good yields and purity without racemization. Boc-OASUD, being solid and more stable, presents a better alternative to di-tert-butyl dicarbonate, which is low melting and less stable, for the introduction of the Boc protecting group to amines (Rao et al., 2017).

Synthesis of Bifunctional Compounds

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound, have been described. This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Spirocyclic Compound Synthesis

Research has focused on the synthesis of spirocyclic 3-oxotetrahydrofurans that contain carboand heterocyclic fragments, which may be used for preparing other potential biologically active heterocyclic compounds. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been studied, yielding isomeric condensation products useful in further chemical synthesis (Moskalenko & Boev, 2012).

Eigenschaften

IUPAC Name |

tert-butyl 11-amino-3-azaspiro[5.5]undecane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)7-5-4-6-12(15)16/h12H,4-11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUMGGHBUJIBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCCC2N)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)

![N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880732.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)

![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)

![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)